Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a methyl group at position 6 and a 4-(pyrrolidin-1-ylsulfonyl)benzamido moiety at position 2. The ethyl ester at position 3 enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-3-30-22(27)19-17-10-13-24(2)14-18(17)31-21(19)23-20(26)15-6-8-16(9-7-15)32(28,29)25-11-4-5-12-25/h6-9H,3-5,10-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEXSQLNDHKHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This review synthesizes the current understanding of its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
1. Chemical Structure and Properties
The compound is characterized by its complex heterocyclic structure, which includes a thieno-pyridine core. Its molecular formula is , and it has a molecular weight of approximately 342.48 g/mol. The presence of the pyrrolidine moiety and sulfonyl group contributes to its biological activity.
2.1 Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This activity is often attributed to its ability to inhibit bacterial cell division by targeting specific proteins involved in cell wall synthesis and division processes .
2.2 Anticancer Properties
Several studies have reported the anticancer potential of thienopyridine derivatives. The compound under consideration has been evaluated for its cytotoxic effects on different cancer cell lines. Results indicate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
2.3 Analgesic and Anti-inflammatory Effects
The compound also exhibits analgesic and anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and reduce pain responses in animal models. These effects are likely mediated through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at various phases, leading to decreased proliferation.
- Apoptosis Induction : The activation of apoptotic pathways is a critical mechanism through which this compound exerts its anticancer effects.
4. Case Studies
Several case studies highlight the efficacy of this compound:
5. Conclusion
This compound represents a promising candidate for further development as an antimicrobial and anticancer agent. Its multifaceted biological activity underscores the potential for therapeutic applications in treating infections and cancer-related conditions.
Scientific Research Applications
The compound Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and pharmacology, as well as provide insights from case studies and relevant data.
Neurological Disorders
Research indicates that compounds similar to this compound are being investigated for their potential in treating neurological disorders. A patent application describes its use in formulations aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems .
Anticancer Activity
Studies have suggested that thieno[2,3-c]pyridine derivatives exhibit anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis. Research focusing on similar compounds has shown promising results in various cancer types, making this compound a candidate for further exploration in oncology .
Antimicrobial Properties
Compounds with similar structural motifs have been noted for their antimicrobial activities. The presence of the pyrrolidine ring and sulfonamide group can enhance the compound's ability to interact with bacterial enzymes or receptors, potentially leading to effective antibacterial agents. Investigations into related thieno-pyridine derivatives have yielded significant antimicrobial effects against various pathogens .
Case Study 1: Treatment of Depression
A study highlighted the effectiveness of a related compound in reducing depressive symptoms in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting that this compound may have similar effects due to its structural analogies .
Case Study 2: Anticancer Efficacy
In vitro experiments demonstrated that a thieno[2,3-c]pyridine derivative exhibited significant cytotoxicity against breast cancer cells. The study indicated that the compound could inhibit cell migration and invasion, suggesting potential for therapeutic development against metastatic cancers .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The target compound’s 4-(pyrrolidin-1-ylsulfonyl)benzamido group introduces a sulfonamide moiety, which is structurally distinct from the thioureido (Compound 5, ), trimethoxyanilino (Compound 3e, ), and morpholine-derived (Compound 5d, ) groups in analogs. Sulfonamides are known to enhance hydrogen bonding and target binding affinity in medicinal chemistry.
- Synthetic Flexibility : The core structure accommodates diverse substituents via nucleophilic acyl substitution (e.g., with isothiocyanates ) or amide coupling (e.g., with benzoyl chlorides).
- Physicochemical Properties : Melting points vary widely (90–202°C), reflecting differences in crystallinity and intermolecular interactions. The target compound’s melting point is unreported, but its sulfonamide group may increase polarity compared to the acetylated analog (Compound 3e, ).
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
Answer:
The compound is synthesized via multi-step reactions involving:
Core scaffold formation : Cyclization of tetrahydrothienopyridine derivatives under controlled conditions (e.g., using ammonium persulfate as a catalyst) to stabilize the bicyclic structure .
Sulfonamide coupling : Reaction of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride with the amine group of the tetrahydrothienopyridine intermediate. Solvent choice (e.g., DCM) and temperature (0–5°C) are critical to minimize side reactions .
Esterification : Ethyl ester introduction via nucleophilic substitution, monitored by TLC or HPLC to confirm completion .
Key validation : Use ESI-MS for molecular weight confirmation (e.g., observed m/z ≈ 546.2 for [M+H]⁺) and ¹H NMR to verify substituent integration ratios .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly during sulfonamide coupling?
Answer:
Yield optimization requires:
- Stoichiometric precision : Use a 1.2:1 molar ratio of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride to the amine intermediate to account for hydrolysis losses .
- Moisture control : Perform reactions under inert gas (N₂/Ar) to prevent sulfonamide degradation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency, as seen in analogous pyridine sulfonamide syntheses .
- Post-reaction workup : Employ gradient column chromatography (e.g., hexane/EtOAc 7:3 → 1:1) to isolate the product from unreacted starting materials .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for benzamido protons) and ester carbonyl signals (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., calculated m/z 545.1564 for C₂₅H₂₈N₃O₅S₂) to rule out isotopic impurities .
- HPLC purity analysis : Use a C18 column with acetonitrile/water (70:30) to achieve ≥98% purity, critical for biological assays .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
Answer:
- Dynamic effects analysis : Investigate conformational flexibility (e.g., pyrrolidine ring puckering) causing signal splitting in NMR. Use variable-temperature NMR to assess exchange broadening .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify discrepancies .
- Isotopic labeling : Synthesize deuterated analogs to isolate overlapping signals in complex spectra .
Basic: What stability considerations are critical for storing this compound in research settings?
Answer:
- Thermal stability : Store at –20°C in amber vials to prevent ester hydrolysis or sulfonamide degradation.
- Moisture control : Use desiccants (e.g., silica gel) in storage containers, as hygroscopicity accelerates decomposition .
- Light sensitivity : UV-Vis stability tests (λ = 200–400 nm) confirm photodegradation thresholds; avoid prolonged light exposure .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Substituent variation : Systematically modify the pyrrolidine sulfonyl group (e.g., replace with piperidine or morpholine) to assess impact on target binding .
- Bioisosteric replacement : Substitute the thienopyridine core with indole or benzothiophene to evaluate scaffold flexibility .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) to prioritize derivatives with optimal ADME properties .
Basic: What are the key safety precautions for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., ethyl chloroformate) .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced: How can computational modeling enhance the study of this compound’s mechanism of action?
Answer:
- Molecular docking : Simulate binding to proposed targets (e.g., kinase domains) using AutoDock Vina; validate with mutagenesis data .
- MD simulations : Run 100-ns trajectories to assess conformational stability in lipid bilayers or solvent environments .
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to predict activity trends .
Basic: What solvents are compatible with this compound for in vitro assays?
Answer:
- Polar aprotic solvents : DMSO or DMF (≤1% v/v in assays) ensure solubility without denaturing proteins .
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 is ideal for stability; avoid extremes (pH <5 or >9) to prevent ester hydrolysis .
Advanced: How can researchers address batch-to-batch variability in biological activity data for this compound?
Answer:
- Strict QC protocols : Enforce ≥98% HPLC purity and NMR conformity for all batches .
- Bioassay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-experimental variability .
- Crystallography : Obtain single-crystal X-ray structures to confirm stereochemical consistency across batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
